N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine
Description
Chemical Structure:
The compound features a pyrazole core substituted with:
- A 2-chlorobenzylsulfanyl group at position 3.
- Methyl and trifluoromethyl groups at positions 1 and 3, respectively.
- An imino-methoxybenzoyloxy group at position 4 (formed via a Schiff base linkage between the pyrazole and 4-methoxybenzoyloxyamine) .
Molecular Formula: C₂₀H₁₅ClF₃N₃O₂S
Molar Mass: 453.87 g/mol .
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O3S/c1-28-19(32-12-14-5-3-4-6-17(14)22)16(18(27-28)21(23,24)25)11-26-31-20(29)13-7-9-15(30-2)10-8-13/h3-11H,12H2,1-2H3/b26-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIOTRIMEFDJST-KBKYJPHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C21H17ClF3N3O3S
- Molecular Weight : 483.89 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | 5.6 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Microorganisms Tested | Reference |
|---|---|---|---|
| N-{[5-[(2-chlorobenzyl)sulfanyl]-... | Antibacterial | E. coli, S. aureus, MRSA | |
| 5-Hydroxy-5-trifluoromethyl-pyrazole | Antifungal | C. albicans, C. krusei |
Anticancer Activity
Studies have identified pyrazole derivatives as potential anticancer agents. The compound has been screened for its efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Anticancer Screening
In a study published by Walid Fayad et al., a library of compounds including pyrazole derivatives was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Features :
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The 4-methoxybenzoyloxy group may improve solubility compared to non-polar analogs .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound belongs to a class of N-substituted pyrazole derivatives with sulfanyl and acyloxy groups. Below is a comparative analysis with key analogs:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrazole and sulfanyl moieties in this compound?
- Methodology : The synthesis typically involves sequential coupling reactions. For example, the sulfanyl group can be introduced via nucleophilic substitution using 2-chlorobenzyl thiol under basic conditions (e.g., potassium carbonate in acetonitrile) . The pyrazole core may be assembled using cyclocondensation of hydrazine derivatives with β-keto esters, followed by trifluoromethylation via halogen exchange or radical pathways .
- Key considerations : Reaction temperature (often 0–25°C) and inert atmospheres (argon/nitrogen) are critical to prevent oxidation of sulfur intermediates .
Q. How is structural confirmation achieved for intermediates and the final compound?
- Analytical workflow :
- NMR spectroscopy : 1H/13C NMR to verify regiochemistry of the pyrazole ring and sulfanyl substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns, especially for the trifluoromethyl group .
- X-ray crystallography : Used sparingly for ambiguous cases to resolve stereoelectronic effects in the imine linkage .
Q. What solvents and bases are optimal for the final coupling step involving the 4-methoxybenzoyloxy group?
- Experimental design : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while mild bases like triethylamine minimize hydrolysis of the acyloxyamine bond .
Advanced Research Questions
Q. How can contradictory data on the stability of the acyloxyamine linkage under acidic conditions be resolved?
- Contradiction analysis : Some studies report rapid hydrolysis at pH < 4, while others note stability in weakly acidic media (pH 5–6).
- Resolution strategy :
- Kinetic profiling : Monitor degradation via HPLC at varying pH levels to identify critical stability thresholds .
- Computational modeling : DFT calculations to assess protonation effects on the acyloxyamine bond’s electron density .
Q. What strategies mitigate side reactions during trifluoromethyl group incorporation?
- Challenge : Trifluoromethylation often competes with undesired halogen retention or overalkylation.
- Optimization approaches :
- Catalyst screening : Use Cu(I)- or Pd(II)-based catalysts to enhance selectivity .
- Solvent effects : Dichloromethane or THF improves reagent diffusion, reducing byproduct formation .
Q. How do steric and electronic factors influence the reactivity of the methyleneimine group?
- Mechanistic insights :
- Steric hindrance : The 1-methyl and trifluoromethyl groups on the pyrazole restrict planarization of the imine, altering nucleophilic attack kinetics.
- Electronic effects : Electron-withdrawing trifluoromethyl groups increase electrophilicity at the methylene carbon, facilitating Schiff base formation .
Methodological Guidance for Data Interpretation
Interpreting conflicting NMR spectra for the sulfanyl-benzyl moiety:
- Contradiction : Variable coupling constants (J-values) for benzyl protons in literature.
- Resolution :
- Variable-temperature NMR : Perform experiments at 25°C vs. 40°C to assess conformational flexibility .
- NOESY : Detect through-space interactions between the sulfanyl sulfur and adjacent aromatic protons .
Designing kinetic experiments to probe acyloxyamine hydrolysis:
- Protocol :
Prepare buffered solutions (pH 3–7).
Use UV-Vis spectroscopy to track absorbance changes at λ = 270 nm (characteristic of the intact acyloxyamine group).
Apply Eyring plot analysis to derive activation parameters (ΔH‡, ΔS‡) .
Key Challenges in Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
